Technical Master File: (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine
Technical Master File: (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine
Executive Summary
(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is a privileged chiral diamine ligand extensively utilized in asymmetric synthesis.[1][2] Structurally derived from L-proline, this compound features a rigid pyrrolidine backbone with a sterically demanding naphthylamine substituent.[1][2] Its primary utility lies in enantioselective organometallic reactions—specifically as a chiral controller in the addition of organolithium reagents to aldehydes and in asymmetric aldol reactions.[1][2]
This guide provides a definitive technical profile, encompassing physicochemical properties, a self-validating synthesis protocol, and structural characterization data to support research and drug development workflows.[1][2]
Physicochemical Profile
The following data aggregates experimentally determined values and computed descriptors. Researchers should verify specific rotation values per batch, as they are concentration- and solvent-dependent.[1][2]
Table 1: Core Chemical Identity & Properties[1][2]
| Property | Description / Value |
| IUPAC Name | N-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}naphthalen-1-amine |
| Common Name | (S)-MNAP; (S)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine |
| CAS Registry Number | 82160-07-4 |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.35 g/mol |
| Physical State | Viscous oil (colorless to pale yellow) |
| Boiling Point | >150 °C at 0.1 mmHg (Decomposes at atm.[1][2][3][4][5][6][7][8][9] pressure) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOH, THF; Insoluble in H₂O |
| Chirality | (S)-Configuration; Levorotatory (-) |
| pKa (Calculated) | ~9.5 (Pyrrolidine N), ~4.0 (Naphthylamine N) |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C, Protect from light |
Synthesis & Purification Protocol
Scientific Rationale: The synthesis utilizes (S)-Proline as the chiral pool starting material.[1][2] The critical step is the introduction of the naphthylamine moiety via nucleophilic substitution on an activated intermediate (Mesylate).[1][2] This route preserves the stereocenter integrity at C2.[1][2]
Workflow Visualization (Graphviz)[1][2]
Figure 1: Synthetic pathway from (S)-Proline to (S)-MNAP, highlighting the activation strategy via mesylation.[1][2][8]
Detailed Methodology
Step 1: Preparation of (S)-N-Methylprolinol
-
Reduction: Reduce (S)-Proline using Lithium Aluminum Hydride (LAH) in dry THF to yield (S)-Prolinol.[1][2]
-
Methylation: Perform N-methylation using the Eschweiler-Clarke method (Formaldehyde/Formic acid) or reductive amination to yield (S)-N-methylprolinol.[1][2]
-
Validation: Check by GC-MS (M+ = 115).
Step 2: Activation (Mesylation) [1][2]
-
Dissolve (S)-N-methylprolinol (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.
-
Add Triethylamine (1.5 eq) and cool to 0 °C.
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Workup: Wash with sat. NaHCO₃, dry over MgSO₄, and concentrate.[1][2] Use immediately (unstable).
Step 3: Nucleophilic Substitution
-
Dissolve the crude mesylate in anhydrous Toluene.
-
Add 1-Naphthylamine (2.0 eq) and a catalytic amount of NaI (to generate the more reactive iodide in situ).
-
Reflux for 12–24 hours.[1][2] Monitor consumption of mesylate by TLC.[1][2]
-
Purification:
Structural Characterization (Self-Validation)
To ensure the integrity of the ligand before use in catalysis, compare your sample against these standard spectroscopic markers.
Mass Spectrometry (EI, 70 eV)
¹H NMR (400 MHz, CDCl₃)
-
Aromatic Region (Naphthyl): Multiplets at δ 7.85–7.20 ppm (7H).[1][2]
-
Amine Proton (-NH-): Broad singlet at δ 5.08 ppm (Exchangeable).[1][2]
-
Pyrrolidine Ring Protons: Multiplets spanning δ 1.70–3.30 ppm.[1][2][4]
¹³C NMR (100 MHz, CDCl₃)
-
Aromatic Carbons: 143.0, 134.4, 128.5, 126.6, 125.7, 124.6, 123.3, 119.9, 117.4, 104.5 ppm.[1][2]
-
Aliphatic Carbons: 66.5 (C2-Pyrrolidine), 57.6 (CH₂-NH), 55.0 (N-CH₂ ring), 40.8 (N-CH₃), 28.5, 23.0 ppm.[1][2]
Applications in Asymmetric Catalysis[1][2][6][9][10][11]
Mechanism of Action: (S)-MNAP acts as a bidentate ligand.[1][2] The pyrrolidine nitrogen (sp³) and the secondary amine nitrogen (sp³) coordinate to metal centers (Li, Zn, Cu).[1][2] The steric bulk of the naphthyl group directs the approach of the nucleophile, inducing chirality.[1][2]
Catalytic Cycle Visualization (Graphviz)[1][2]
Figure 2: Simplified catalytic cycle showing the role of (S)-MNAP in stereoselective transition state formation.[1][2]
Key Reaction Types:
-
Enantioselective Addition: Addition of organolithiums (R-Li) to benzaldehyde derivatives.[1][2]
-
Asymmetric Protonation: Kinetic resolution of enolates.[1][2]
Safety, Handling & Stability
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1][2]
-
Stability: Amine functionality is prone to oxidation (N-oxide formation) upon prolonged exposure to air.[1][2] The compound absorbs CO₂ from the air.[1][2]
-
Handling Protocol:
References
-
Synthesis & Characterization: Santa Cruz Biotechnology. (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine Product Data. Retrieved from [1][2]
-
Physical Properties & Spectral Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 11118172. Retrieved from [1][2]
-
Mass Spectrometry Data: ChemicalBook. (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine MS Spectrum. Retrieved from
-
General Pyrrolidine Synthesis Context: Organic Syntheses. Synthesis of (S)-2-Methylproline. Org. Synth. 1995, 72,[2][4] 62. Retrieved from [1][2][9]
Sources
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- 3. Pyrrolidine, 1-methyl- (CAS 120-94-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (S)-(-)-1-METHYL-2-(1-NAPHTHYLAMINOMETHYL)PYRROLIDINE(82160-07-4) MS [m.chemicalbook.com]
- 5. Pyrrolidine, 1-methyl- [webbook.nist.gov]
- 6. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 7. (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine | C16H20N2 | CID 11118172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
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